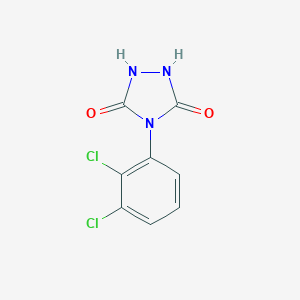
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, also known as DCPTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione in lab experiments is its high purity and reliability. The synthesis method of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective compound for use in research. However, one of the limitations of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. One area of interest is the development of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential anti-cancer effects of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective compound for use in research. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it an exciting area of study for scientists in various fields.
Métodos De Síntesis
The synthesis of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 2,3-dichlorophenylhydrazine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to produce 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. This synthesis method has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective method for producing this compound.
Aplicaciones Científicas De Investigación
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been widely studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
|---|---|
Fórmula molecular |
C8H5Cl2N3O2 |
Peso molecular |
246.05 g/mol |
Nombre IUPAC |
4-(2,3-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-4-2-1-3-5(6(4)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) |
Clave InChI |
DLIVTZHAYCDQNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B258387.png)
![4-methyl-N-[4-morpholinyl(phenyl)methylene]aniline](/img/structure/B258392.png)
![3-Amino-1-(3,4,5-trimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B258395.png)


![sec-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B258405.png)

![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)
![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)



amino]-N-cyclohexylacetamide](/img/structure/B258417.png)
